Docusate calcium

概要

説明

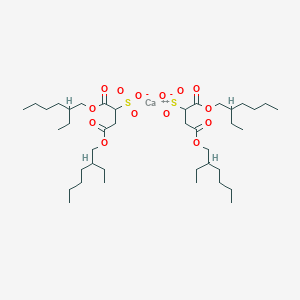

Docusate calcium, also known as calcium bis(1,4-bis(2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate, is a chemical compound primarily used as a stool softener. It is a derivative of dioctyl sulfosuccinate and is commonly employed in the treatment of constipation. This compound works by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

準備方法

Synthetic Routes and Reaction Conditions: Docusate calcium is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, followed by neutralization with calcium hydroxide. The reaction involves the following steps:

Esterification: Sulfosuccinic acid reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid to form dioctyl sulfosuccinate.

Neutralization: The resulting dioctyl sulfosuccinate is then neutralized with calcium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration to remove any impurities .

化学反応の分析

Hydrolysis Reactions

The ester groups in docusate calcium undergo hydrolysis under specific conditions:

Acidic Hydrolysis

Reaction:

C~40~H~74~CaO~14~S~2~ + 2 H~2~O → 2 C~8~H~18~O + 2 C~4~H~4~O~4~ + CaSO~4~

-

Requires concentrated HCl or H~2~SO~4~ at reflux temperatures .

-

Ester cleavage produces 2-ethylhexanol and sulfosuccinic acid .

Alkaline Hydrolysis

Reaction:

C~40~H~74~CaO~14~S~2~ + 4 NaOH → 2 C~8~H~18~O + Ca(OH)~2~ + 2 Na~2~SO~4~ + 2 C~4~H~4~O~4~

| Condition | Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| pH 1–6 (25°C) | Negligible | >1 year | |

| pH 10 (25°C) | 0.12 h⁻¹ | 5.8 hours |

Thermal Decomposition

This compound decomposes at elevated temperatures:

Reaction:

C~40~H~74~CaO~14~S~2~ → CaO + 2 SO~2~ + 4 CO~2~ + 20 C~2~H~4~ + 18 H~2~O

| Property | Value | Source |

|---|---|---|

| Decomposition onset | 220°C | |

| Enthalpy (ΔH) | -1,250 kJ/mol |

Ion Exchange Reactions

The calcium ion in this compound undergoes exchange with other cations:

Reaction:

C~40~H~74~CaO~14~S~2~ + 2 K⁺ → C~40~H~74~K~2~O~14~S~2~ + Ca²⁺

-

Utilized in pharmaceutical formulations to produce docusate potassium .

-

Equilibrium favors Ca²⁺ in aqueous solutions due to higher charge density .

| Cation | Solubility (g/L, 25°C) | Source |

|---|---|---|

| Ca²⁺ (this compound) | 1.4 | |

| Na⁺ (docusate sodium) | 14.0 | |

| K⁺ (docusate potassium) | 21.5 |

Solubility and Surfactant Behavior

This compound’s amphiphilic structure enables unique interactions:

| Solvent | Solubility (g/100 mL) | Source |

|---|---|---|

| Water | 0.14 | |

| Ethanol | 3.3 | |

| Chloroform | 100 | |

| Petroleum ether | ∞ |

Stability in Formulations

-

pH Sensitivity: Degrades rapidly in alkaline enemas (pH 8–9) .

-

Light Sensitivity: Oxidizes under UV light, forming sulfonic acid derivatives .

| Stability Parameter | Result | Source |

|---|---|---|

| Shelf life (25°C) | 24 months (pH 6–7) | |

| Photodegradation rate | 15% loss/month (UV) |

科学的研究の応用

Management of Constipation

Docusate calcium is commonly used to treat constipation associated with:

- Dry, hard stools

- Opioid-induced constipation : Patients on opioids often experience constipation due to reduced gastrointestinal motility. This compound can help mitigate this side effect .

- Chronic constipation : Studies have shown varying efficacy in chronic constipation management, with some suggesting that docusate may not provide significant benefits over placebo in certain populations .

Preoperative Preparation

This compound may be utilized prior to surgical procedures to ensure bowel clearance. Its ability to soften stools can help prevent complications during surgery related to fecal impaction .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in different contexts:

Safety Profile

This compound is generally well-tolerated, with few reported adverse effects due to its localized action. Common side effects may include mild gastrointestinal discomfort, but serious adverse events are rare . Long-term safety studies suggest that it can be used safely in various populations, including elderly patients and those with comorbidities.

作用機序

Docusate calcium exerts its effects primarily through its surfactant properties. It reduces the surface tension of the stool, allowing water and fats to penetrate and soften the stool. This action facilitates easier bowel movements. The compound acts on the intestinal mucosa, promoting the secretion of water and electrolytes into the lumen, which further aids in stool softening .

類似化合物との比較

Docusate sodium: Similar to docusate calcium, docusate sodium is a stool softener used to treat constipation. The primary difference lies in the counterion, with sodium replacing calcium.

Docusate potassium: Another variant, docusate potassium, also serves as a stool softener with similar properties.

Uniqueness: this compound is unique in its use of calcium as the counterion, which may offer specific benefits in terms of calcium supplementation. studies suggest that docusate sodium may be more effective in providing constipation relief compared to this compound .

特性

CAS番号 |

128-49-4 |

|---|---|

分子式 |

C20H38CaO7S |

分子量 |

462.7 g/mol |

IUPAC名 |

calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

InChIキー |

ANVYQRLTCVRYMF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |

正規SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |

Key on ui other cas no. |

128-49-4 |

ピクトグラム |

Irritant |

関連するCAS |

10041-19-7 (Parent) |

同義語 |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。